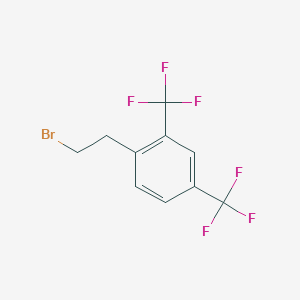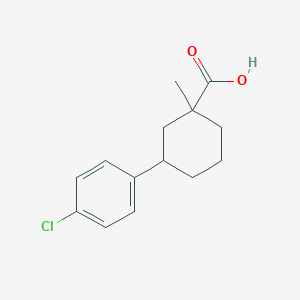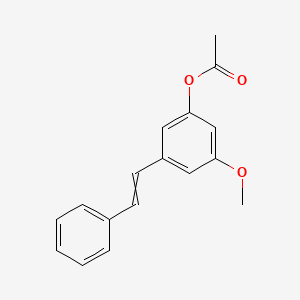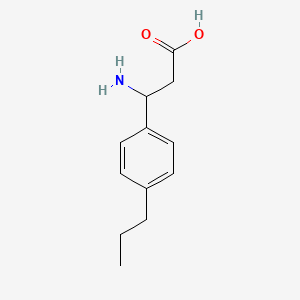
3-Amino-3-(4-propylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4-propylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 4-propylphenyl substituent on the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-propylphenyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-propylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent amination. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Another method involves the use of a Grignard reagent, where 4-propylbenzyl bromide is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric purity. Microorganisms with specific amidohydrolyzing activity can be employed to convert racemic mixtures into enantiomerically pure products.
化学反応の分析
Types of Reactions
3-Amino-3-(4-propylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (thionyl chloride), or brominating agents (bromine in acetic acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-Amino-3-(4-propylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Amino-3-(4-propylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a propyl group.
3-Amino-3-phenylpropanoic acid: Lacks the propyl substituent on the aromatic ring.
3-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a propyl group.
Uniqueness
3-Amino-3-(4-propylphenyl)propanoic acid is unique due to the presence of the propyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
特性
CAS番号 |
339348-11-7 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
3-amino-3-(4-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15) |
InChIキー |
JPRNUAIHZPMLDS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)



![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
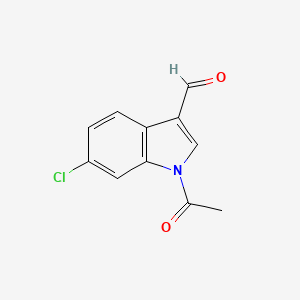
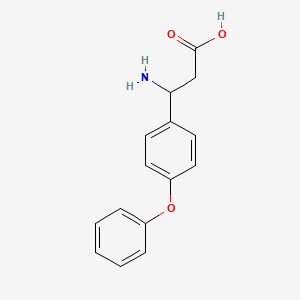
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
